2-Hydroxytetradecanoic acid 2-Hydroxytetradecanoic acid 2-hydroxymyristic acid is a long-chain fatty acid that is a derivative of myristic acid having a hydroxy substituent at C-2. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It is a conjugate acid of a 2-hydroxymyristate.
2-Hydroxytetradecanoic acid is a natural product found in Brassica napus, Suberites massa, and Pseudosuberites with data available.
Brand Name: Vulcanchem
CAS No.: 2507-55-3
VCID: VC21331497
InChI: InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
SMILES: CCCCCCCCCCCCC(C(=O)O)O
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol

2-Hydroxytetradecanoic acid

CAS No.: 2507-55-3

Cat. No.: VC21331497

Molecular Formula: C14H28O3

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxytetradecanoic acid - 2507-55-3

CAS No. 2507-55-3
Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
IUPAC Name 2-hydroxytetradecanoic acid
Standard InChI InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Standard InChI Key JYZJYKOZGGEXSX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(C(=O)O)O
Canonical SMILES CCCCCCCCCCCCC(C(=O)O)O
Melting Point 51.00 °C. @ 760.00 mm Hg

Chemical Identity and Structure

2-Hydroxytetradecanoic acid, also known as 2-hydroxymyristic acid, belongs to the class of hydroxy fatty acids. It is characterized by a hydroxyl group (-OH) attached to the second carbon atom of a 14-carbon saturated chain, along with a carboxylic acid group at the terminal carbon . This structural arrangement gives the compound unique chemical and physical properties.

Chemical Identifiers

The compound is precisely identified through various chemical nomenclature systems and identifiers as shown in the following table:

IdentifierValue
Chemical FormulaC14H28O3
Molecular Weight244.37 g/mol
CAS Registry Number2507-55-3
European Community Number219-714-0
IUPAC Name2-hydroxytetradecanoic acid
InChIInChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
InChIKeyJYZJYKOZGGEXSX-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCC(C(=O)O)O

The compound is registered in multiple chemical databases including PubChem (CID: 1563) and ChEBI (ID: CHEBI:59270) .

Alternative Nomenclature

Throughout scientific literature, 2-hydroxytetradecanoic acid is referred to by several alternative names:

Alternative Names
2-hydroxymyristic acid
alpha-Hydroxymyristic acid
Tetradecanoic acid, 2-hydroxy-
alpha-Hydroxy-n-tetradecylic acid

These multiple designations reflect different naming conventions in various scientific disciplines .

Physical Properties

At room temperature, 2-hydroxytetradecanoic acid exists as a solid substance. It demonstrates general stability under recommended storage conditions, maintaining its chemical integrity when properly stored .

The presence of the hydroxyl group at the C-2 position significantly alters the compound's physical properties compared to its non-hydroxylated counterpart (myristic acid). Most notably, this hydroxyl group enables the formation of hydrogen bonds, which affects the compound's solubility characteristics and reactivity patterns with other molecules .

Stereochemistry

The hydroxyl group at the C-2 position creates a stereogenic center, resulting in two possible stereoisomers:

Enantiomers

The compound can exist as either (2R)-2-hydroxytetradecanoic acid or (2S)-2-hydroxytetradecanoic acid enantiomers. These stereoisomers have identical physical properties except for their optical activity and interactions with other chiral molecules .

The (2R)-2-hydroxytetradecanoic acid is specifically identified as having the R configuration at the C-2 position. It is a conjugate acid of (2R)-2-hydroxytetradecanoate and represents one enantiomeric form of the compound .

Biological Occurrence and Distribution

2-Hydroxytetradecanoic acid has been identified in various biological sources:

Natural Sources

The compound has been reported in:

  • Brassica napus (rapeseed)

  • Marine sponges including Suberites massa and Pseudosuberites species

  • Potentially in carrot root exudates

This distribution across both plant and animal kingdoms suggests evolutionary conservation and biological significance of this compound.

Biological Functions and Significance

Physiological Roles

2-Hydroxytetradecanoic acid is implicated in various physiological processes, including:

  • Inflammation regulation

  • Cell signaling pathways

  • Potential roles in metabolic processes

The presence of the hydroxyl group allows for unique interactions with other biomolecules through hydrogen bonding, influencing its biological activity in living systems.

Plant-Fungal Interactions

One of the most thoroughly documented biological roles of 2-hydroxytetradecanoic acid relates to plant-fungal symbiotic relationships, particularly with arbuscular mycorrhizal fungi .

Research Findings

Effects on Arbuscular Mycorrhizal Fungi

Detailed research has revealed that 2-hydroxytetradecanoic acid influences the growth patterns of certain arbuscular mycorrhizal (AM) fungi. When applied at nanomolar concentrations, it induces specific hyphal growth responses .

Species-Specific Responses

The effects of 2-hydroxytetradecanoic acid on fungal growth demonstrate species specificity:

Fungal SpeciesResponse to 2-Hydroxytetradecanoic acid
Gigaspora giganteaInduces hyphal growth with multiple lateral branches
Unidentified Gigaspora speciesSimilar hyphal branching response
Glomus intraradicesNo observable morphological response

This pattern indicates selective recognition mechanisms across fungal genera .

Morphological Effects

When exposed to 2-hydroxytetradecanoic acid, Gigaspora gigantea exhibits a distinctive morphological response characterized by:

  • Multiple lateral branches emerging along primary germ tubes

  • Regular spacing between these branches

  • Secondary lateral branch formation from major secondary hyphae

This growth pattern precisely matches the hyphal morphology observed when these fungi grow toward cultured carrot roots in vitro, suggesting that 2-hydroxytetradecanoic acid may be a natural signal molecule in plant-fungal communication .

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